SDZ281-977
Description
Historical Context of Antiproliferative Agents and Natural Product Derivatives
Natural products have historically served as a crucial wellspring for drug discovery, especially in the realm of anticancer agents. Over 60% of currently utilized anticancer drugs originate from natural sources, including plants, marine organisms, and microorganisms. nih.gov This rich history underscores the continued relevance of exploring natural compounds and their derivatives for therapeutic potential. Prominent examples such as vinca (B1221190) alkaloids and taxanes, which target microtubules and inhibit mitosis, exemplify the success of natural product-derived compounds in global cancer therapy. nih.govelsevier.es The strategic chemical derivatization of biologically active microbial metabolites remains a promising avenue for identifying new pharmaceutical agents. patsnap.comresearchgate.net
Elucidation of SDZ-LAP-977 as a Lavendustin A Derivative
SDZ-LAP-977, also identified as SDZ 281-977, is a synthetic derivative of Lavendustin A. medchemexpress.comarctomsci.comambeed.cnmedchemexpress.comshlmai.netglpbio.comnih.gov Lavendustin A is a natural product originally isolated from strains of the actinobacterium Streptomyces griseolavendus. guidetopharmacology.orgwikidata.orgnih.govresearchgate.net Known for its potent inhibitory activity against the Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK), Lavendustin A provided a foundational structure for further medicinal chemistry efforts. guidetopharmacology.orgresearchgate.netacs.org
SDZ-LAP-977 is characterized chemically as methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate. nih.gov It represents a modified partial structure of Lavendustin A. nih.gov Notably, while Lavendustin A is an EGFR tyrosine kinase inhibitor, research has indicated that SDZ-LAP-977 does not inhibit this enzyme in cell-free assays, suggesting a distinct mechanism of action. nih.govacs.orgnih.gov This shift in activity is attributed to specific structural modifications, including the esterification of the carboxylic acid function, O-methylation of the 2,5-dihydroxyphenyl moiety, and the replacement of nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series. researchgate.netacs.orgnih.gov Studies have elucidated that SDZ-LAP-977 exerts its antiproliferative effects by binding to the "colchicine binding site" on tubulin, thereby inhibiting tubulin polymerization in vitro and subsequently arresting the cell cycle in mitosis. patsnap.comresearchgate.netnih.gov
Table 1: Key Chemical Properties of SDZ-LAP-977
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | nih.gov |
| Molecular Weight | 316.3 g/mol | nih.gov |
| IUPAC Name | methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | nih.gov |
| CAS Registry Number | 150779-71-8 | nih.gov |
Significance of Novel Antimitotic Compounds in Therapeutic Development
Antimitotic agents are a critical class of compounds in cancer therapy due to their ability to arrest cell growth during interphase. mdpi.com These agents interfere with microtubule dynamics, which are essential components of the eukaryotic cytoskeleton involved in processes like intracellular transport and cell division. By suppressing microtubule function, antimitotic compounds inhibit cell proliferation and can induce cell death. mdpi.comchemdiv.com Given that dysregulated mitosis is a hallmark of tumor progression, compounds that disrupt this process are of significant therapeutic interest. elsevier.es
Traditional antimitotic drugs, such as vinca alkaloids and taxanes, have been highly effective but often present with severe side effects, including neuropathies. These adverse effects are largely due to their targeting of fundamental cellular processes that are ubiquitous in both cancerous and healthy cells. elsevier.esmdpi.com Consequently, current research efforts are focused on developing novel antimitotic compounds with enhanced specificity and reduced systemic toxicity. This often involves targeting specific components of mitotic regulation, such as kinases and motor proteins, which are predominantly or exclusively expressed during cell division. elsevier.eschemdiv.com SDZ-LAP-977, with its mechanism of inhibiting tubulin polymerization and inducing mitotic arrest, represents a valuable contribution to this class of novel antimitotic agents. patsnap.comnih.govnih.gov
Table 2: Antiproliferative Activity of SDZ-LAP-977 (IC₅₀ values)
| Cell Line | Cell Type | IC₅₀ (µM) | Source |
| A431 | Vulvar carcinoma cells | 0.21 | medchemexpress.comarctomsci.comglpbio.com |
| MIA PaCa-2 | Pancreatic tumor cells | 0.29 | medchemexpress.comarctomsci.comglpbio.com |
| MDA-MB-231 | Breast carcinoma cells | 0.43 | medchemexpress.comarctomsci.comglpbio.com |
Research findings indicate that SDZ-LAP-977 exhibits potent and selective antiproliferative activities in vitro and in vivo. For instance, it has been shown to inhibit the proliferation of human keratinocyte cell line HaCaT. researchgate.netresearchgate.net In in vivo studies, SDZ-LAP-977 demonstrated a dose-dependent inhibition of tumor growth in nude mice bearing human tumor cell lines such as A431 vulvar carcinomas. patsnap.commedchemexpress.comarctomsci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFTOHENYHNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198505 | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150779-71-8 | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Mechanisms of Action of Sdz Lap 977
Cellular Level Antiproliferative Modalities
The primary antiproliferative effect of SDZ-LAP-977 at the cellular level is the induction of cell cycle arrest, specifically during mitosis. patsnap.comnih.gov This is achieved through its interaction with the microtubule network, a critical component of the mitotic spindle.
Induction of Cell Cycle Arrest in Mitosis
SDZ-LAP-977 exerts its potent antiproliferative activity by causing cells to halt their progression through the cell cycle at the mitotic phase. patsnap.comnih.govresearchgate.net This blockage prevents the successful completion of cell division, thereby inhibiting the proliferation of cells, including spontaneously immortalized human keratinocytes (HaCaT cells) and various human tumor cell lines. researchgate.netglpbio.com The ability of the compound to arrest cells in mitosis is a key determinant of its anticancer potential. patsnap.comnih.gov
Interaction with Microtubule Dynamics and Tubulin Polymerization Inhibition
The arrest of the cell cycle in mitosis is a direct consequence of SDZ-LAP-977's interference with microtubule dynamics. Microtubules are essential cytoskeletal polymers that form the mitotic spindle, which is responsible for segregating chromosomes during cell division. berkeley.edu SDZ-LAP-977 inhibits the polymerization of tubulin, the protein subunit of microtubules. patsnap.comcnjournals.com This inhibition of tubulin assembly disrupts the formation and function of the mitotic spindle, leading to mitotic arrest. patsnap.com
Non-Inhibition of EGF Receptor Tyrosine Kinase Activity as a Distinct Mechanism
Notably, the mechanism of action for SDZ-LAP-977 is distinct from its parent compound, lavendustin A, which is known as an inhibitor of Epidermal Growth Factor (EGF) receptor tyrosine kinase. patsnap.comnih.gov In a cell-free assay, SDZ-LAP-977 did not inhibit EGF receptor tyrosine kinase activity. patsnap.comnih.gov This finding highlights that the antiproliferative effects of SDZ-LAP-977 are not mediated by the inhibition of this specific signaling pathway, but rather through its direct action on microtubule dynamics. patsnap.com This makes SDZ-LAP-977 the first identified antimitotic agent derived from the potent tyrosine kinase inhibitor lavendustin A. patsnap.comnih.gov
Molecular Target Identification and Characterization
The primary molecular target of SDZ-LAP-977 has been identified as tubulin, the fundamental protein component of microtubules. patsnap.commaayanlab.cloud
Tubulin as a Primary Molecular Target
Research has demonstrated that SDZ-LAP-977 directly interacts with tubulin, inhibiting its polymerization into microtubules. patsnap.com This interaction is the molecular basis for the observed cellular effects of mitotic arrest and antiproliferation. The compound is classified as a tubulin polymerization inhibitor. maayanlab.cloud
Analysis of the Colchicine (B1669291) Binding Site Interaction
Further investigation into the molecular interaction has revealed that SDZ-LAP-977 binds to the colchicine binding site on tubulin. patsnap.comcnjournals.com The colchicine binding site is a well-characterized site on the tubulin dimer, and compounds that bind here are known to inhibit microtubule formation. mdpi.comresearchgate.net By occupying this site, SDZ-LAP-977 prevents the proper assembly of tubulin subunits into microtubules, thereby disrupting the cellular machinery required for mitosis. patsnap.comcnjournals.com
Investigating Potential Off-Target Effects
The pharmacological evaluation of SDZ-LAP-977 involved critical investigations into its potential off-target effects to ensure a comprehensive understanding of its mechanism of action. This process is essential for distinguishing the primary therapeutic action from other unintended biological interactions. Given that SDZ-LAP-977 was synthesized as a derivative of Lavendustin A, a known inhibitor of the Epidermal Growth Factor (EGF) receptor tyrosine kinase, initial investigations logically centered on this target. patsnap.comresearchgate.net
Surprisingly, research revealed that SDZ-LAP-977 does not function by inhibiting the EGF receptor tyrosine kinase. patsnap.com In a cell-free assay, unlike its parent compound Lavendustin A, SDZ-LAP-977 failed to inhibit this enzyme. patsnap.com This pivotal finding demonstrated a significant divergence in the mechanism of action from its structural predecessor and ruled out EGFR tyrosine kinase as a target. This discovery prompted further studies to identify the true molecular basis for its potent antiproliferative properties. patsnap.comresearchgate.net
Subsequent investigations into the compound's mode of action discovered that its antiproliferative and antimitotic effects are a result of its interaction with tubulin. patsnap.comnih.gov It was determined that SDZ-LAP-977 binds to the colchicine binding site on tubulin, which in turn inhibits the polymerization of tubulin microtubules. patsnap.comhodoodo.com This disruption of microtubule dynamics leads to the arrest of the cell cycle in the mitosis phase, explaining the compound's observed effects on cell proliferation. patsnap.comresearchgate.net Further characterization showed that tumor cells expressing the multidrug resistance phenotype were as sensitive to SDZ-LAP-977 as their nonresistant counterparts, indicating it is not a substrate for common multidrug resistance efflux pumps. patsnap.com
The investigation, which began with the examination of an expected target based on the compound's lineage, ultimately revealed an entirely different mechanism of action. This highlights the importance of thorough off-target screening in drug discovery.
Table 1: Summary of Target Investigation for SDZ-LAP-977
| Target Investigated | Finding | Implication for Mechanism of Action |
| EGF Receptor Tyrosine Kinase | No inhibitory activity observed in cell-free assays. patsnap.com | Ruled out as a mechanism of action, despite the compound being a derivative of Lavendustin A. patsnap.comresearchgate.net |
| Tubulin | Binds to the colchicine binding site, inhibiting polymerization. patsnap.comnih.govhodoodo.com | Identified as the primary target responsible for the compound's antimitotic and antiproliferative effects. patsnap.com |
In Vitro and in Vivo Efficacy Studies of Sdz Lap 977
In Vitro Antiproliferative Efficacy
Potency in Human Keratinocyte Cell Lines (e.g., HaCaT Cells)
SDZ-LAP-977 has demonstrated potent antiproliferative activity against the spontaneously immortalized human keratinocyte cell line, HaCaT. researchgate.netresearchgate.netresearchgate.net The compound effectively inhibits the proliferation of these cells by causing a block in the cell cycle at mitosis. researchgate.netresearchgate.net The reported IC₅₀ value for the antiproliferative activity of SDZ-LAP-977 against HaCaT cells is 47 nM, as determined by a sulforhodamine B assay after a three-day exposure. medchemexpress.com
Table 1: In Vitro Potency of SDZ-LAP-977 in HaCaT Cells
| Cell Line | Assay | IC₅₀ | Reference |
|---|
Inhibitory Activity in Human Cancer Cell Lines (e.g., MIA PaCa-2, A431, MDA-MB-231)
The inhibitory effects of SDZ-LAP-977 have been evaluated in various human cancer cell lines. The compound has shown efficacy in inhibiting the growth of human pancreatic tumor cells (MIA PaCa-2), vulvar carcinoma cells (A431), and breast carcinoma cells (MDA-MB-231). patsnap.commedchemexpress.comglpbio.com The growth of both MIA PaCa-2 and A431 cells was inhibited in the low micromolar range. patsnap.comnih.gov
The IC₅₀ values for the inhibition of growth are reported as:
A431 (vulvar carcinoma): 0.21 μM medchemexpress.comglpbio.com
MIA PaCa-2 (pancreatic tumor): 0.29 μM medchemexpress.comglpbio.com
MDA-MB-231 (breast carcinoma): 0.43 μM medchemexpress.comglpbio.com
These findings highlight the compound's broad-spectrum antiproliferative activity against various cancer cell types. medchemexpress.comglpbio.com
Table 2: Inhibitory Concentration (IC₅₀) of SDZ-LAP-977 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A431 | Vulvar Carcinoma | 0.21 | medchemexpress.comglpbio.com |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | medchemexpress.comglpbio.com |
Evaluation of Efficacy Against Multidrug Resistant Phenotypes
A significant aspect of the therapeutic potential of SDZ-LAP-977 is its effectiveness against tumor cells that exhibit the multidrug resistance (MDR) phenotype. patsnap.comnih.gov Research has shown that tumor cells expressing the MDR phenotype were as sensitive to SDZ-LAP-977 as their nonresistant counterparts. patsnap.comnih.gov This suggests that the compound is not subject to the common mechanisms of multidrug resistance, which could make it a valuable candidate for treating cancers that have developed resistance to other chemotherapeutic agents. patsnap.com
In Vivo Therapeutic Effects in Preclinical Models
Induction of Mitotic Arrest in Epidermal Tissues (e.g., Normal Murine and Human Skin Xenograft Models)
Topical application of SDZ-LAP-977 has been shown to induce mitotic arrest in the epidermis of normal mice and in human skin transplanted onto athymic nude mice. researchgate.netresearchgate.net This effect was also observed in the skin of essential fatty acid-deficient mice, which serve as a model for epidermal hyperplasia. researchgate.net These findings from preclinical models demonstrate the compound's ability to penetrate the skin and exert its antimitotic effect directly on epidermal cells. researchgate.netresearchgate.net
Antitumor Activity in Murine Xenograft Models of Human Carcinomas (e.g., Pancreatic and Vulvar)
The antitumor efficacy of SDZ-LAP-977 has been investigated in nude mice bearing xenografts of human tumor cell lines. patsnap.comnih.gov Specifically, tumors derived from human pancreatic tumor cells (MIA PaCa-2) and human vulvar carcinoma cells (A431) responded to treatment with SDZ-LAP-977. patsnap.comnih.govmedchemexpress.comglpbio.com
In nude mice with A431 human vulvar carcinomas, treatment resulted in a dose-dependent inhibition of tumor growth. glpbio.com Similarly, tumors from MIA PaCa-2 cells in nude mice also showed a positive response to the administration of SDZ-LAP-977. patsnap.com However, no antitumor effect was observed in rats with dimethylbenzanthracene-induced mammary tumors. patsnap.comnih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| SDZ-LAP-977 |
| SDZ 281-977 |
| Lavendustin A |
| Sulforhodamine B |
| Colchicine (B1669291) |
Efficacy in Models of Epidermal Hyperplasia (e.g., Essential Fatty Acid-Deficient Mice)
The compound SDZ-LAP-977, a derivative of lavendustin A, has been investigated for its antiproliferative properties in various preclinical models, including those relevant to dermatological conditions characterized by epidermal hyperplasia. google.com One such model utilizes essential fatty acid-deficient (EFAD) mice, which develop skin abnormalities, including acanthosis (thickening of the epidermis) and increased epidermal cell proliferation, that mimic certain features of hyperproliferative skin disorders in humans. nih.govnih.gov
Research has demonstrated the efficacy of topically applied SDZ-LAP-977 in this model. When the drug was administered to the skin of EFAD mice, it was observed to have a potent antiproliferative effect. glpbio.com This effect is mediated through the compound's ability to arrest cells in mitosis. google.comglpbio.com
Studies involving the topical application of SDZ-LAP-977 showed that it induced mitotic arrest within the epidermis of these mice. glpbio.com The observed effects in the EFAD mouse model were noted to be similar to those seen in the epidermis of normal mice treated with the compound. glpbio.com This indicates that SDZ-LAP-977 can effectively inhibit the heightened proliferation of keratinocytes characteristic of the EFAD state. glpbio.com
While qualitative descriptions of the compound's efficacy in this model are available, specific quantitative data from these studies, such as the mitotic index or the percentage reduction in epidermal thickness, are not detailed in the available literature. However, the consistent finding of induced mitotic arrest underscores the compound's potential as an inhibitor of epidermal hyperproliferation. glpbio.com
Interactive Data Table: Efficacy of SDZ-LAP-977 in Essential Fatty Acid-Deficient Mice
Specific quantitative data for the following parameters were not available in the reviewed literature. The table structure is provided as a template for such findings.
| Parameter | Control Group (Vehicle) | SDZ-LAP-977 Treated Group | Outcome |
| Epidermal Thickness | Data not available | Data not available | Mitotic arrest observed |
| Mitotic Index | Data not available | Data not available | Antiproliferative effect noted |
| DNA Synthesis Rate | Data not available | Data not available | Similar effects to normal mice |
Structure Activity Relationship Sar and Analog Development of Sdz Lap 977
Structural Basis for Antiproliferative Potency
SDZ-LAP-977 (PubChem CID: 9818362) is chemically defined as 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxy-Benzoic acid methyl ester, with a molecular formula of C18H20O5 and a molecular weight of 316.350 g/mol . uni.luchemicalbook.comchem960.com The compound's structure comprises two distinct fragments: a methyl ester of salicylic (B10762653) acid and a 2',5'-dimethoxyphenylethyl moiety attached at the 5-position of the salicylic acid derivative. mdpi-res.com
The antiproliferative potency of SDZ-LAP-977 is primarily attributed to its ability to interfere with microtubule dynamics. It acts by binding to the "colchicine binding site" on tubulin, thereby inhibiting tubulin polymerization in vitro. uni.luchemicalbook.commdpi-res.comcoreyorganics.com This inhibition leads to a block in the cell cycle at the mitotic phase, preventing cell division. mdpi-res.comcoreyorganics.com Studies have shown that SDZ-LAP-977 is active at low micromolar concentrations against various human cancer cell lines, including human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells. nih.govmdpi-res.com Unlike its precursor lavendustin A, SDZ-LAP-977 does not inhibit EGFR tyrosine kinase, indicating a distinct mechanism of action for its antiproliferative effects. nih.gov
Impact of Modifications to the 2,5-Dimethoxyphenyl Moiety (Ring A) on Activity
Extensive structure-activity relationship (SAR) studies have elucidated the critical role of the 2,5-dimethoxyphenyl moiety, often referred to as "ring A," in the antiproliferative activity of SDZ-LAP-977 and its analogs. Modifications to this part of the molecule significantly impact its potency. For instance, the removal of even a single methoxy (B1213986) group from the phenyl ring results in a substantial loss of antiproliferative activity, with the removal of both methoxy groups leading to an even greater reduction in potency. mdpi-res.com
Furthermore, altering the position of a single methoxy group (e.g., placing it para to the ethylthiophene moiety in certain analogs) also renders the compound much less active. mdpi-res.com The two-carbon bridge linking the 2,5-dimethoxyphenyl moiety to the rest of the molecule is also crucial for activity; its elimination almost completely abolishes the antiproliferative effect. mdpi-res.com These findings underscore the importance of the specific substitution pattern and the intact dimethoxyphenylethyl linker for optimal biological activity.
Role of Esterification and Hydroxyl Group Methylation in Pharmacological Profile Alteration
The development of SDZ-LAP-977 from lavendustin A involved strategic modifications, including esterification and O-methylation, which were pivotal in transforming a potent enzyme inhibitor into a cellularly active antiproliferative agent. Lavendustin A showed potent inhibition of EGFR tyrosine kinase in cell-free assays but lacked activity in intact cells due to poor cellular permeability, attributed to its multiple polar groups and high polar surface area. coreyorganics.com
Bioisosteric Replacements of the Methyl Salicylate (B1505791) Moiety and Their Functional Consequences (e.g., 2-Aminothiophene Derivatives)
A key strategy in the analog development of SDZ-LAP-977 involved bioisosteric replacement of its methyl salicylate moiety. Recognizing the classical bioisosteric equivalence between benzene (B151609) and thiophene (B33073), a series of 2-amino-3,5-disubstituted thiophene derivatives were synthesized. In these analogs, the salicylic acid methyl ester fragment of SDZ-LAP-977 was replaced by a 2-aminothiophene system, incorporating a methoxycarbonyl, ethoxycarbonyl, or cyano group at the 3-position. mdpi-res.com
This approach led to the discovery of highly potent derivatives. Notably, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene (compound 2c) emerged as the most promising analog. This compound exhibited significantly superior antiproliferative activity compared to SDZ-LAP-977, with IC50 values ranging from 17 to 130 nM across a wide panel of cancer cell lines. mdpi-res.com The enhanced activity of 2c was strongly correlated with its potent inhibition of tubulin assembly and colchicine (B1669291) binding, demonstrating 1.5-fold greater inhibition of colchicine binding than SDZ-LAP-977. mdpi-res.com The nitrile substituent at position C-3 of the thiophene ring was identified as crucial for this improved activity. mdpi-res.com Furthermore, 2c induced cell death through an apoptotic mechanism, following the intrinsic mitochondrial pathway, indicating a robust cellular response. mdpi-res.com
Table 1: Comparative Antiproliferative Activity of SDZ-LAP-977 and Analog 2c
| Compound | Structural Moiety (Replaced) | Key Modification | Antiproliferative Activity (IC50) | Colchicine Binding Inhibition | Mechanism of Action (Cellular) |
| SDZ-LAP-977 | N/A | Original | Low micromolar mdpi-res.com | 52% mdpi-res.com | Mitotic arrest, tubulin polymerization inhibition mdpi-res.comcoreyorganics.com |
| Analog 2c | Methyl Salicylate | 2-amino-3-cyano-thiophene | 17–130 nM mdpi-res.com | 84% (1.5x SDZ-LAP-977) mdpi-res.com | G2/M arrest, tubulin polymerization inhibition, apoptosis (mitochondrial pathway) mdpi-res.com |
Note: This table is designed to be interactive. In a digital format, users could potentially filter by compound, sort by activity, or click on compounds for more detailed structural information.
Rational Design Strategies for Enhanced Therapeutic Index
The development path of SDZ-LAP-977 and its subsequent analogs exemplifies rational design strategies aimed at enhancing the therapeutic index of anticancer agents. Starting from a natural product lead, lavendustin A, which suffered from poor cellular permeability despite its potent enzyme inhibition, SDZ-LAP-977 was designed through targeted chemical modifications like esterification and O-methylation to improve its cellular activity and lipophilicity. coreyorganics.com This iterative process of structural modification guided by SAR studies is a hallmark of rational drug design. uni.lu
The subsequent development of 2-aminothiophene derivatives, such as compound 2c, further demonstrates a rational approach. By systematically replacing the methyl salicylate moiety with bioisosteric thiophene systems and optimizing substituents (e.g., the nitrile group at C-3), researchers were able to significantly enhance antiproliferative potency and improve the compound's interaction with its tubulin target. mdpi-res.com This approach, moving from a lead compound to more potent and mechanistically well-defined analogs, is a strategic effort to improve efficacy and potentially the therapeutic index by achieving higher potency at the target, thus requiring lower concentrations for effect. The identification of 2c's apoptotic mechanism further supports its potential for a favorable therapeutic profile. mdpi-res.com This systematic exploration of chemical space based on established SAR principles is crucial for developing drugs with improved therapeutic windows. uni.lu
Preclinical Safety and Pharmacological Tolerability Assessments of Sdz Lap 977
Immunological Profile in Animal Models
Assessment of the immunological profile of SDZ-LAP-977 in animal models is crucial for understanding its potential systemic effects.
Studies conducted in mice indicated that SDZ-LAP-977 was not immunosuppressive. This assessment was performed at doses that were effective in inhibiting tumor growth, suggesting a favorable immunological tolerability profile within its therapeutic range. nih.gov
Table 1: Summary of Immunosuppressive Activity Assessment
| Animal Model | Assessment Outcome | Citation |
| Mice | Not immunosuppressive | nih.gov |
Hematological Impact in Preclinical Studies
The potential impact of SDZ-LAP-977 on the hematopoietic system was investigated in preclinical settings to determine its hematological tolerability.
Similar to its immunological assessment, preclinical studies in mice demonstrated that SDZ-LAP-977 was not hematosuppressive. This finding was observed at doses that effectively inhibited tumor growth, indicating a lack of significant adverse effects on blood cell production. nih.gov
Table 2: Summary of Hematosuppressive Effects Evaluation
| Animal Model | Assessment Outcome | Citation |
| Mice | Not hematosuppressive | nih.gov |
Dermatological Tolerability in Topical Application Studies
Given its potent antiproliferative effects on keratinocytes, the dermatological tolerability of SDZ-LAP-977 was specifically assessed in topical application studies.
Topical application of SDZ-LAP-977 at concentrations of 1-3% in normal mice and on human skin transplanted onto athymic nude mice was found to induce mitotic arrest in the epidermis. researchgate.netresearchgate.net Crucially, these applications were devoid of an inflammatory effect. researchgate.netresearchgate.net Further preclinical findings, which prompted initial human trials, indicated that topical SDZ-LAP-977 (3% gel) was well tolerated and caused less pronounced skin irritation compared to 5-fluorouracil (B62378) in a comparative study. researchgate.netresearchgate.net
Table 3: Summary of Dermatological Tolerability in Topical Application Studies
| Model | Application Concentration | Observed Effect (Mitotic Arrest) | Local Irritation/Inflammatory Response | Comparative Tolerability | Citation |
| Normal Mice | 1-3% | Yes | Devoid of inflammatory effect | - | researchgate.netresearchgate.net |
| Human Skin (on athymic nude mice) | 1-3% | Yes | Devoid of inflammatory effect | - | researchgate.netresearchgate.net |
| Human (Preclinical findings informing clinical trial) | 3% (gel) | - | Less pronounced skin irritation | Better than 5-fluorouracil | researchgate.netresearchgate.net |
Translational Significance and Future Research Directions for Sdz Lap 977
Therapeutic Potential in Hyperproliferative Dermatological Conditions
SDZ-LAP-977 has demonstrated significant therapeutic potential in the context of hyperproliferative dermatological conditions, primarily due to its ability to inhibit cell proliferation and induce mitotic arrest in keratinocytes. wikipedia.org
Clinical Proof-of-Concept in Actinic Keratosis
Clinical investigations have provided proof-of-concept for SDZ-LAP-977's efficacy in patients with actinic keratosis. uni.luguidetopharmacology.orgontosight.ai This condition, characterized by abnormal proliferation of keratinocytes, aligns with the compound's demonstrated ability to potently inhibit the proliferation of spontaneously immortalized human keratinocytes (HaCaT cells) in in vitro settings. wikipedia.org Topical application of SDZ-LAP-977 (at concentrations of 1-3%) has been shown to induce mitotic arrest in the epidermis of normal mice and in human skin transplanted onto athymic nude mice, without causing an inflammatory response. wikipedia.org This suggests a targeted antiproliferative effect on hyperproliferative epidermal cells, supporting its utility in conditions like actinic keratosis.
Comparative Clinical Efficacy with Standard Therapies
While SDZ-LAP-977 has shown promising results in clinical proof-of-concept studies for actinic keratosis, detailed comparative clinical efficacy data with established standard therapies for hyperproliferative dermatological conditions are not extensively reported in the available literature. Research has primarily focused on its mechanism of action and in vitro and in vivo antiproliferative activities against specific cell lines and tumor models. Further clinical trials would be necessary to definitively assess its comparative effectiveness against current treatment modalities.
Prospects in Oncology and Multidrug Resistance Reversal
Beyond dermatological applications, SDZ-LAP-977 has shown considerable promise in oncology, particularly due to its potent anticancer activity and its unique characteristic of bypassing multidrug resistance (MDR).
SDZ-LAP-977 acts as an antiproliferative agent against various human cancer cell lines by blocking the cell cycle in mitosis through the inhibition of tubulin polymerization. fishersci.ca In vitro studies have reported low micromolar inhibitory concentration 50 (IC50) values against several human tumor cell lines, including vulvar carcinoma (A431), pancreatic tumor (MIA PaCa-2), and breast carcinoma (MDA-MB-231) cells. uni.lunih.gov
Table 1: In Vitro Antiproliferative Activity of SDZ-LAP-977
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A431 | Vulvar Carcinoma | 0.21 | uni.lunih.gov |
| MIA PaCa-2 | Pancreatic Tumor | 0.29 | uni.lunih.gov |
| MDA-MB-231 | Breast Carcinoma | 0.43 | uni.lunih.gov |
In vivo studies in nude mice bearing human vulvar carcinoma (A431) tumors demonstrated a dose-dependent inhibition of tumor growth following intravenous administration of SDZ-LAP-977 (1-10 mg/kg for 4 weeks). Oral administration (30 mg/kg) also resulted in significant tumor growth inhibition (54% inhibition after 3 weeks) in A431 xenografts. uni.luuni.lu Notably, at doses effective in inhibiting tumor growth, SDZ-LAP-977 was neither immunosuppressive nor hematosuppressive in mice. uni.luguidetoimmunopharmacology.org However, it did not show antitumor effects in rats bearing dimethylbenzanthracene-induced mammary tumors, indicating potential specificity or limitations in certain cancer types. uni.luguidetoimmunopharmacology.org
A significant advantage of SDZ-LAP-977 is its ability to circumvent multidrug resistance. Tumor cells exhibiting the multidrug resistance phenotype were found to be as sensitive to SDZ-LAP-977 as their non-resistant counterparts. guidetoimmunopharmacology.org This characteristic is particularly important in cancer therapy, where MDR often poses a major challenge to treatment effectiveness. The compound's insensitivity to MDR mechanisms enhances its therapeutic potential, especially for cancers that have developed resistance to conventional chemotherapies. guidetoimmunopharmacology.org
Gaps in Current Knowledge and Unexplored Research Avenues
Despite its promising preclinical and early clinical findings, SDZ-LAP-977's development was discontinued (B1498344) in Phase 2. uni.lunih.gov A significant gap in current public knowledge pertains to the specific reasons for this discontinuation. Understanding the challenges encountered during its clinical development, such as pharmacokinetic limitations, unforeseen toxicities, or insufficient efficacy in broader patient populations beyond the initial proof-of-concept, is crucial for informing future research.
Unexplored research avenues include:
Detailed Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : A more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans, and how these correlate with its cellular and systemic effects, could reveal reasons for its discontinuation or guide future formulation strategies.
Identification of Resistance Mechanisms : While it bypasses classical MDR, exploring potential de novo or acquired resistance mechanisms specific to SDZ-LAP-977's tubulin-targeting action would be valuable.
Combination Therapies : Investigating its synergistic potential with other antimitotic agents or different classes of anticancer drugs could enhance its efficacy and overcome limitations observed in monotherapy.
Targeted Delivery Systems : Developing advanced delivery systems could improve its therapeutic index, especially for topical applications in dermatological conditions or localized delivery in oncology.
Advanced Methodological Approaches for Comprehensive Characterization
To comprehensively characterize SDZ-LAP-977 and its derivatives, advanced methodological approaches could be employed:
Structural Biology Techniques : High-resolution cryo-electron microscopy (cryo-EM) or X-ray crystallography could be used to precisely determine the binding mode of SDZ-LAP-977 to tubulin, providing atomic-level insights into its antimitotic mechanism and informing rational drug design.
Computational Chemistry and In Silico Modeling : Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can further refine structure-activity relationships, predict off-target interactions, and guide the design of novel analogues with improved properties.
Omics Technologies : Proteomics, metabolomics, and transcriptomics could provide a holistic view of the cellular pathways modulated by SDZ-LAP-977 beyond tubulin inhibition, potentially revealing novel targets or biomarkers of response.
Advanced In Vitro Models : Utilization of 3D organoid cultures or patient-derived xenograft (PDX) models could offer more physiologically relevant platforms for preclinical efficacy and toxicity assessment, bridging the gap between traditional in vitro and in vivo studies.
Future Trajectories in Drug Discovery and Development
The future trajectories for SDZ-LAP-977 and its class of compounds lie in leveraging its established antimitotic mechanism and unique MDR-reversal property while addressing the limitations that led to its discontinuation. Given that it is a derivative of lavendustin A, and other derivatives (e.g., SDZ-LAV-694) have been explored, there is a precedent for further chemical modification and optimization.
Future development could focus on:
Analogue Development : Designing new chemical entities based on the SDZ-LAP-977 scaffold, with modifications aimed at improving pharmacokinetic profiles, enhancing target specificity, or reducing potential off-target effects.
Repurposing and Niche Indications : Re-evaluating its potential for highly specific or rare hyperproliferative conditions where its unique properties might offer a significant advantage, particularly if local delivery can mitigate systemic issues.
Understanding Discontinuation : Thoroughly investigating the reasons for its Phase 2 discontinuation, potentially through re-analysis of existing clinical data or targeted preclinical studies, is paramount to inform future development of similar compounds.
Biomarker Identification : Identifying predictive biomarkers of response or resistance could enable patient stratification, allowing for more targeted and effective clinical application of SDZ-LAP-977 or its successors.
By addressing these research gaps and employing advanced methodologies, the scientific community may uncover the full therapeutic potential of SDZ-LAP-977 or guide the development of next-generation antimitotic agents with improved clinical outcomes.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing SDZ-LAP-977 in a laboratory setting?
- Methodological Answer : Synthesis protocols should include detailed reagent quantities, reaction conditions (temperature, solvent, catalysts), and purification steps. Follow guidelines for reporting experimental procedures, ensuring reproducibility by providing spectra (e.g., NMR, IR) and purity data (e.g., HPLC). For novel compounds, include elemental analysis and crystallographic data where applicable .
- Example Table :
| Step | Parameter | Example Value | Validation Method |
|---|---|---|---|
| 1 | Reaction Temp | 80°C | Thermocouple Log |
| 2 | Solvent | Dichloromethane | GC-MS Purity Check |
Q. How should researchers characterize the structural identity and purity of SDZ-LAP-977?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., H/C NMR, FTIR) and chromatographic methods (HPLC, GC-MS). For novel compounds, X-ray crystallography or high-resolution mass spectrometry (HRMS) is essential. Cross-reference data with published spectra of analogous compounds to confirm assignments .
Q. What are the minimal reporting requirements for SDZ-LAP-977 in a peer-reviewed publication?
- Methodological Answer : Include synthesis protocols, characterization data (tabular or graphical), and reproducibility details. For methods adapted from literature, cite the original work and describe modifications. Supplementary materials should contain raw spectra, crystallographic data, and computational details .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during SDZ-LAP-977 characterization?
- Methodological Answer : Conduct systematic error analysis (e.g., solvent effects, instrument calibration) and replicate experiments. Use complementary techniques (e.g., 2D NMR for ambiguous peaks) or computational modeling (DFT for predicted spectra). Document discrepancies transparently in the discussion section, proposing hypotheses for further testing .
Q. What frameworks are recommended for designing dose-response studies involving SDZ-LAP-977?
- Methodological Answer : Employ a factorial design to test multiple concentrations and exposure times. Use statistical models (e.g., ANOVA, nonlinear regression) to establish EC/IC values. Validate results with positive/negative controls and include confidence intervals. Address variability by reporting standard deviations and sample sizes .
Q. How should researchers integrate SDZ-LAP-977 findings with conflicting prior literature?
- Methodological Answer : Perform a systematic review to identify methodological differences (e.g., assay conditions, compound stability). Use meta-analysis tools to quantify heterogeneity. In the discussion, contextualize results by comparing experimental parameters (e.g., pH, temperature) and propose follow-up studies to reconcile discrepancies .
Q. What strategies ensure robust reproducibility of SDZ-LAP-977 bioactivity assays?
- Methodological Answer : Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Share raw data and code repositories for transparency. Collaborate with independent labs for external validation. Document batch-to-batch variability in compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
